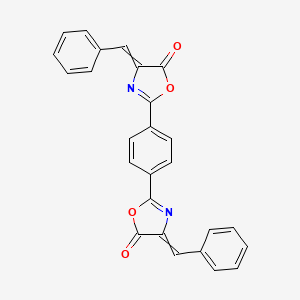
2,2'-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes two oxazole rings connected by a phenylene group and substituted with benzylidene groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) typically involves the condensation of appropriate aldehydes with amino acids or their derivatives under specific conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the oxazole rings. Common solvents used in the synthesis include ethanol, methanol, or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different derivatives by adding hydrogen atoms.
Substitution: The benzylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-1,3-oxazol-5(4H)-one): Similar structure but with methyl groups instead of benzylidene groups.
2,2’-(1,4-Phenylene)bis(4-phenyl-1,3-oxazol-5(4H)-one): Similar structure but with phenyl groups instead of benzylidene groups.
Uniqueness
2,2’-(1,4-Phenylene)bis(4-benzylidene-1,3-oxazol-5(4H)-one) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its benzylidene groups may enhance its reactivity and potential interactions with biological targets.
Propriétés
Numéro CAS |
64422-71-5 |
|---|---|
Formule moléculaire |
C26H16N2O4 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
4-benzylidene-2-[4-(4-benzylidene-5-oxo-1,3-oxazol-2-yl)phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H16N2O4/c29-25-21(15-17-7-3-1-4-8-17)27-23(31-25)19-11-13-20(14-12-19)24-28-22(26(30)32-24)16-18-9-5-2-6-10-18/h1-16H |
Clé InChI |
OUMMMCPJPKGYNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC(=CC5=CC=CC=C5)C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
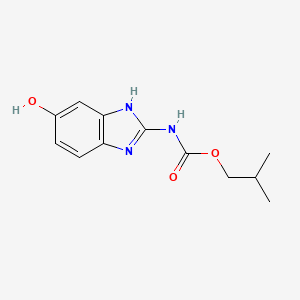
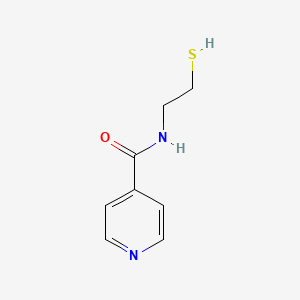
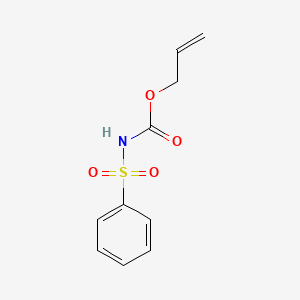
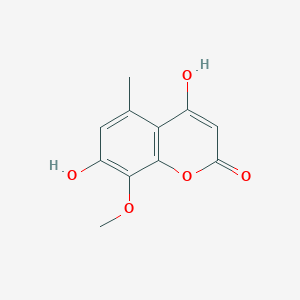
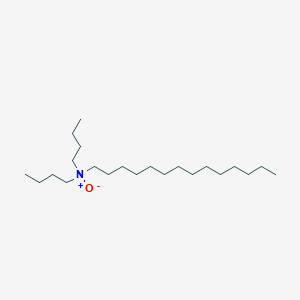
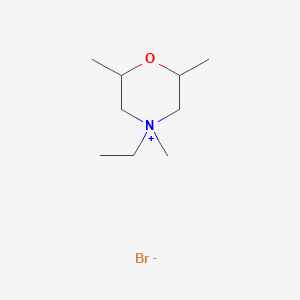
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
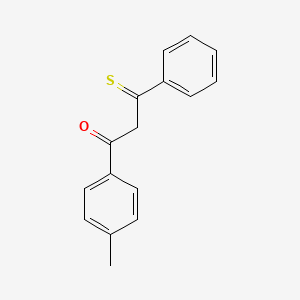
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)

